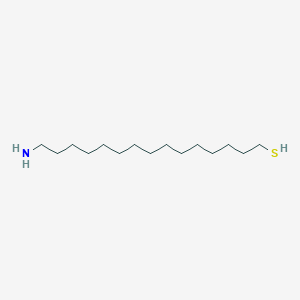

15-Aminopentadecane-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

203790-57-2 |

|---|---|

Molecular Formula |

C15H33NS |

Molecular Weight |

259.5 g/mol |

IUPAC Name |

15-aminopentadecane-1-thiol |

InChI |

InChI=1S/C15H33NS/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-16H2 |

InChI Key |

JKKKCDRCRRNQSY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCN)CCCCCCCS |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 15 Aminopentadecane 1 Thiol

Chemical Synthesis Pathways for ω-Functionalized Alkanethiols

A common approach involves the sequential introduction or modification of the terminal functional groups. For a molecule with both an amine and a thiol, one functionality is often introduced in a protected form while the other is being manipulated, or both are protected from the outset. For instance, a synthetic sequence might start with a 15-carbon chain containing a terminal bromide and a protected hydroxyl group. The bromide can be converted to a protected thiol (e.g., a thioacetate), followed by deprotection and conversion of the hydroxyl group to an amine. Alternatively, starting from an ω-bromoalkanoic acid, the acid can be converted to an amine and the bromide to a thiol. The use of solid-phase synthesis, employing a specialized resin, can streamline the process by simplifying purification steps. nih.gov

Table 1: Illustrative Synthetic Strategies for ω-Functionalized Alkanethiols

| Starting Material | Key Transformation Steps | Thiol Introduction Method | Reference |

|---|---|---|---|

| ω-Bromo-1-alkanol | 1. Protection of alcohol. 2. Nucleophilic substitution of bromide with a thiol precursor (e.g., potassium thioacetate). 3. Deprotection of alcohol and conversion to amine. 4. Deprotection of thiol. | Reaction with thioacetate (B1230152) followed by hydrolysis. | semanticscholar.org |

| Lactone | 1. Acid-catalyzed ring-opening to form ω-hydroxy carboxylic acid. 2. Reduction of carboxylic acid to alcohol, yielding a diol. 3. Selective functionalization of the two hydroxyl groups. | Conversion of a hydroxyl group to a leaving group, followed by substitution with a thiol precursor. | semanticscholar.org |

| Terminal Alkene | 1. Hydroboration-oxidation to install a terminal alcohol. 2. Radical addition of a thiol-containing molecule across the double bond. | Direct addition of H₂S or a protected thiol across the double bond. | researchgate.net |

| Resin for Solid-Phase Synthesis | 1. Attachment of a linker to the solid support. 2. Elongation of the carbon chain or attachment of a pre-formed chain. 3. Functional group manipulation on the resin. 4. Cleavage from the resin. | Incorporation of a protected thiol group during the synthesis on the solid support. | nih.gov |

Functional Group Protection and Deprotection in 15-Aminopentadecane-1-thiol Synthesis

The presence of two highly reactive nucleophilic groups—a primary amine and a thiol—in this compound necessitates a robust protecting group strategy during synthesis. nih.gov To selectively modify one part of the molecule while leaving the other untouched, an orthogonal protection strategy is essential. organic-chemistry.orgwikipedia.org This strategy employs protecting groups for the amine and thiol that can be removed under different, non-interfering chemical conditions. iris-biotech.de

For the terminal amino group, common protecting groups include the tert-butyloxycarbonyl (Boc) group, which is labile in acidic conditions (e.g., trifluoroacetic acid), and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base, typically piperidine. iris-biotech.demasterorganicchemistry.com

The thiol group can be protected by a variety of groups with different cleavage conditions. The trityl (Trt) group is acid-labile and often used in conjunction with base-labile amine protecting groups like Fmoc. ug.edu.pl The acetamidomethyl (Acm) group is stable to both the acidic and basic conditions used for Boc and Fmoc removal but can be selectively cleaved using metal ions like mercury(II) or silver(I), or with iodine. ucl.ac.ukrsc.org This orthogonality is crucial for the stepwise synthesis and subsequent derivatization of the final compound. researchgate.net

Table 2: Orthogonal Protecting Groups for Amine and Thiol Functionalities

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal Partner Example (Group/Condition) |

|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Trityl (Trt) for Thiol / Mild Acid |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Acetamidomethyl (Acm) for Thiol / Metal Salts |

| Thiol | Trityl | Trt | Mild Acid, TFA, Iodine | Fmoc for Amine / Base |

| Thiol | Acetamidomethyl | Acm | Hg(II) or Ag(I) salts, Iodine, Palladium complexes | Boc for Amine / Strong Acid |

| Thiol | 5-Dibenzosuberyl | Dbs | Reductively (e.g., Hg(OAc)₂) or Oxidatively (e.g., I₂) | Fmoc for Amine / Base |

Post-Synthetic Modifications and Conjugation Chemistry of this compound Derivatives

Once synthesized, this compound is a versatile linker molecule whose terminal groups can be selectively reacted to conjugate it to other molecules or surfaces. This process, known as derivatization or post-synthetic modification, leverages the distinct reactivity of the amine and thiol functionalities. ucl.ac.ukresearchgate.net

The thiol group is a potent nucleophile, particularly in its thiolate form (S-), and is widely used in bioconjugation. One of the most common reactions involves the Michael addition of the thiol to a maleimide (B117702) group, forming a stable thioether linkage. rsc.org This chemistry is frequently employed to attach molecules to cysteine residues in proteins. kinampark.com

The primary amine group is also nucleophilic and can be readily acylated. A highly efficient and common reaction is its coupling with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. researchgate.net This allows for the attachment of a wide variety of labels, drugs, or other molecular probes. The reaction of 1,2-aminothiols with reagents like cyanobenzothiazoles (CBT) or isatin-derived Baylis Hillman (IBH) adducts represents another avenue for specific, click-like derivatization. iris-biotech.denih.gov The ability to perform these reactions selectively allows this compound to act as a heterobifunctional crosslinker, connecting two different molecular entities.

Table 3: Common Conjugation Reactions for Amine and Thiol Groups

| Reactive Group | Reaction Partner | Resulting Linkage | Primary Application | Reference |

|---|---|---|---|---|

| Thiol (-SH) | Maleimide | Thiosuccinimide Ether | Protein conjugation, surface immobilization. | rsc.orgkinampark.com |

| Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Amide | Labeling with fluorophores, biotinylation, peptide coupling. | researchgate.net |

| Thiol (-SH) | Haloacetyl (e.g., Iodoacetamide) | Thioether | Alkylation of thiols, blocking free sulfhydryl groups. | researchgate.net |

| Amine (-NH₂) | Isothiocyanate | Thiourea (B124793) | Attachment of fluorescent dyes (e.g., FITC). | researchgate.net |

| 1,2-Aminothiol | Cyanobenzothiazole (CBT) | Thiazoline/Thiazole | Click-like ligation reactions. | iris-biotech.de |

Self Assembled Monolayers Sams of 15 Aminopentadecane 1 Thiol on Substrates

Formation Mechanisms of 15-Aminopentadecane-1-thiol SAMs on Noble Metal Surfaces

The formation of SAMs from aminothiols on noble metal surfaces, particularly gold, is a well-documented process involving the chemisorption of the thiol headgroup onto the metal. researchgate.netnih.gov This process leads to the creation of a stable, semi-covalent bond between the sulfur atom and the gold surface, with a bond strength of approximately 45 kcal/mol. sigmaaldrich.cnresearchgate.net The generally accepted mechanism involves an oxidative addition of the sulfur-hydrogen bond to the gold surface, which results in the formation of a gold-thiolate (Au-S-R) species. inrim.it

The assembly is typically understood as a two-step process. rsc.org The initial stage is a rapid adsorption of molecules onto the substrate, which can take from seconds to a few minutes. rsc.orgresearchgate.net This is followed by a much slower second stage, lasting several hours, where the adsorbed molecules rearrange and reorient on the surface to maximize packing density and minimize defects, forming a quasi-crystalline, ordered monolayer. uh.edu

Thermodynamically, the self-assembly is an energetically favorable, exothermic process. The primary driving force is the strong, stable bond formed between the sulfur headgroup and the gold substrate. sigmaaldrich.cn For long-chain thiols like this compound, a significant secondary driving force is the cumulative effect of van der Waals interactions between the adjacent alkyl chains. sigmaaldrich.cnresearchgate.net These attractive forces promote the close packing and ordering of the molecules. The process is enthalpy-driven, with the formation of the Au-S bond and interchain interactions releasing energy, which compensates for the unfavorable decrease in entropy associated with the confinement and ordering of the molecules on the surface.

| Parameter | Value | Significance |

|---|---|---|

| Equilibrium Constant (Keq) | ~107 M-1nih.gov | Indicates a very strong binding affinity and a stable monolayer. |

| Binding Energy (ΔGads) | ~ -8.0 kcal/mol (~ -33.5 kJ/mol) nih.gov | A negative value confirms the spontaneity of the adsorption process. |

| Au-S Bond Strength | ~45 kcal/mol (~188 kJ/mol) sigmaaldrich.cnresearchgate.net | Represents the strong, semi-covalent nature of the headgroup-substrate bond. |

The formation of high-quality SAMs is highly dependent on the experimental conditions, particularly the solvent and the concentration of the thiol solution.

Solvent: The choice of solvent is critical as it affects the solubility of the thiol and can influence the kinetics and final structure of the monolayer. uh.edu Ethanol is the most commonly used solvent for preparing alkanethiol SAMs due to its ability to dissolve a wide range of thiols and its favorable interaction with the gold surface. ossila.com Studies have shown that the nature of the solvent can impact the resulting surface structure and degree of order. acs.org For instance, using different solvents like ethanol, N,N'-dimethylformamide (DMF), or toluene (B28343) for the same thiol can result in different packing structures on the Au(111) surface. acs.org The solvent molecules must be displaced from the gold surface before the thiol can adsorb, a process that can be hindered by solvents that interact strongly with the substrate. researchgate.net

Concentration: The concentration of the thiol solution is another key parameter. Typically, dilute solutions in the range of 1 to 10 millimolar (mM) are used. ossila.com The rate of monolayer formation generally increases with higher concentrations of thiol in the solution. uh.edu However, to achieve a well-ordered and densely packed monolayer, a sufficient immersion time is crucial to allow for the slow reorganization and annealing process. scispace.com Immersion times of 24 hours or more are common practice to ensure the formation of a stable, high-quality film. scispace.com

Adsorption Kinetics and Thermodynamics on Gold Substrates

Structural Characterization of this compound SAMs

The final structure of a SAM is characterized by the arrangement and orientation of the molecules on the substrate surface. For long-chain alkanethiols like this compound, the interplay between the headgroup-substrate interaction and the interchain forces results in a densely packed, quasi-crystalline film. sigmaaldrich.cnacs.org

On a smooth Au(111) surface, long-chain alkanethiols typically form a dense monolayer with a well-defined structure. sigmaaldrich.cn The strong van der Waals forces between the alkyl chains, which are significant for chains longer than ten carbons, compel the molecules to align in a close-packed arrangement. sigmaaldrich.cn To maximize these interchain interactions, the alkyl chains tilt with respect to the surface normal. sigmaaldrich.cn For long-chain alkanethiols, this tilt angle is generally found to be around 30° from the surface normal. sigmaaldrich.cn

Studies on pentadecanethiol (a C15 chain) show a tilt angle slightly lower than that of shorter chains, consistent with the trend that stronger van der Waals interactions in longer chains lead to a more upright orientation. cdnsciencepub.com The terminal amine group of this compound can influence the final orientation through intermolecular hydrogen bonding. For long-chain aminothiols, this results in well-ordered SAMs. researchgate.net The packing density is high, approaching the theoretical limit for close-packed alkyl chains.

| Compound | Alkyl Chain Length | Tilt Angle (from surface normal) | Surface Coverage/Packing |

|---|---|---|---|

| General Long-Chain Alkanethiol | > C10 | ~30° sigmaaldrich.cn | Forms a dense, (√3 × √3)R30° structure on Au(111). sigmaaldrich.cn |

| Pentadecanethiol | C15 | ~27.1° cdnsciencepub.com | High packing density due to strong van der Waals forces. |

| Hexadecanethiol | C16 | ~27.4° cdnsciencepub.com | Similar high packing density to C15. |

| 11-Mercaptoundecylamine (MUAM) | C11 | Not specified, but forms well-ordered SAMs. researchgate.net | Higher level of organization than short-chain aminothiols. researchgate.net |

To achieve maximum packing density and stability, the alkyl chains within a SAM predominantly adopt an all-trans conformation. However, the formation of some non-ideal conformations, known as gauche defects, is unavoidable. iastate.edunih.gov These defects, which represent a rotation around a carbon-carbon single bond, introduce kinks into the alkyl chains and disrupt the crystalline order of the monolayer. nih.gov The density of these gauche defects is generally higher in shorter-chain thiols where the stabilizing van der Waals forces are weaker. cdnsciencepub.comnih.gov For longer chains like pentadecane, the chains are more ordered, but some conformational disorder still exists. nih.gov

The slow reorganization phase of SAM formation is essentially an annealing process where these gauche defects are gradually eliminated as the molecules shift on the surface to find more energetically favorable, all-trans conformations. uh.edu

The stability and high degree of order in a this compound SAM are governed by two main types of interchain interactions.

Van der Waals Forces: These are attractive forces between the hydrocarbon backbones of adjacent molecules. sigmaaldrich.cn The strength of these interactions is cumulative and increases significantly with the length of the alkyl chain. researchgate.netresearchgate.net For a C15 chain, these forces are substantial and are the primary driver for the molecules to pack closely together in a tilted, ordered arrangement. sigmaaldrich.cn

Hydrogen Bonding: The terminal primary amine (-NH2) groups at the monolayer-air interface are capable of forming hydrogen bonds with neighboring amine groups. ethz.chd-nb.info This network of intermolecular hydrogen bonds provides an additional stabilizing force for the monolayer. ethz.ch It also critically defines the chemical properties of the exposed surface, such as its surface energy and acid-base character (pKa). nih.gov The presence of these strong, directional interactions can lead to complex reorganization within the monolayer to satisfy the hydrogen bonding requirements. researchgate.net

Conformational Rearrangements within this compound SAMs

Surface Engineering via this compound SAMs

Theoretically, Self-Assembled Monolayers of this compound would offer a versatile platform for surface engineering. The long 15-carbon alkyl chain would be expected to form a densely packed and well-ordered monolayer on suitable substrates like gold, providing a uniform and stable organic thin film. The key to its functionality in surface engineering would lie in its terminal amino (-NH2) group, which projects outwards from the surface.

Tailoring Surface Charge and Electrostatic Properties

The terminal amino group of a this compound SAM would allow for the precise control of the surface's electrostatic charge through changes in the environmental pH. In acidic conditions, the amino group would become protonated (-NH3+), imparting a positive charge to the surface. Conversely, in basic or alkaline conditions, the amino group would remain in its neutral, deprotonated state (-NH2).

This pH-dependent charge characteristic is a fundamental property of amino-terminated SAMs. The transition between the charged and neutral state occurs around the pKa value of the surface-bound amine, which can be determined experimentally using techniques such as contact angle goniometry, zeta potential measurements, or X-ray photoelectron spectroscopy (XPS). anton-paar.com For similar long-chain amino-alkanethiols, this pKa value is often found to be different from that of the free molecule in solution due to the electrostatic environment of the monolayer.

A hypothetical data table illustrating this principle for an amino-terminated SAM is presented below. Please note, this data is representative and not specific to this compound.

| pH | Predominant Surface Group | Surface Charge | Expected Water Contact Angle |

| < pKa | -NH3+ | Positive | Lower (more hydrophilic) |

| > pKa | -NH2 | Neutral | Higher (more hydrophobic) |

This interactive table demonstrates the expected relationship between pH and the surface properties of an amino-terminated SAM.

The ability to switch the surface charge from positive to neutral would enable the controlled adsorption and desorption of charged molecules or particles from a solution, a critical function in biosensors, drug delivery systems, and controlled chemical reactions at interfaces.

Controlling Surface Reactivity for Subsequent Functionalization

The primary amino group of a this compound SAM serves as a reactive handle for the covalent attachment of a wide variety of molecules, a process known as subsequent functionalization. The nucleophilic nature of the amine allows it to readily react with various electrophilic functional groups.

Common strategies for functionalizing amino-terminated surfaces include:

Amide Bond Formation: Reaction with molecules containing carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. This is a widely used method for immobilizing proteins, peptides, and DNA.

Imine Formation (Schiff Base): Reaction with aldehydes or ketones to form an imine linkage, which can be further stabilized by reduction to a secondary amine.

Isothiocyanate and Isocyanate Coupling: Reaction with isothiocyanates or isocyanates to form thiourea (B124793) or urea (B33335) linkages, respectively.

These reactions allow for the tailored modification of the surface to achieve specific functionalities, such as biocompatibility, biorecognition, or sensing capabilities. For instance, immobilizing a specific antibody could create a surface that captures a target antigen, or attaching a fluorescent dye could enable surface-based detection assays.

While no specific examples of functionalization on this compound SAMs were found, the general chemistry is well-documented for other amino-terminated SAMs.

Advanced Characterization Techniques for 15 Aminopentadecane 1 Thiol Modified Surfaces

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysismdpi.comresearchgate.netoaepublish.comnih.govresearchgate.net

X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. nih.govrockymountainlabs.com For SAMs of 15-aminopentadecane-1-thiol, XPS is invaluable for confirming the successful deposition of the monolayer and assessing its quality. rockymountainlabs.comeag.com

XPS analysis of a this compound SAM on a substrate like gold provides a quantitative measure of the elements present, primarily Carbon (C), Nitrogen (N), Sulfur (S), and the underlying substrate element (e.g., Au). eag.com The presence and relative ratios of these elements confirm the formation of the monolayer. rockymountainlabs.com By analyzing the attenuation of the substrate's photoelectron signal (e.g., Au 4f), the thickness of the overlying thiol layer can be calculated. researchgate.netthermofisher.comonlinescientificresearch.com

Angle-Resolved XPS (ARXPS) is a particularly powerful variant of the technique for this purpose. thermofisher.comonlinescientificresearch.com By varying the angle at which the photoelectrons are collected (the take-off angle), the analysis depth can be changed. onlinescientificresearch.com This allows for the non-destructive reconstruction of the layer structure, confirming that the sulfur headgroup is bound to the substrate and the amine-terminated tail is oriented away from the surface. thermofisher.com The expected linear relationship between the number of carbon atoms in an alkane thiol chain and the measured thickness of the hydrocarbon layer can be verified with this method. thermofisher.com

Beyond elemental composition, XPS provides critical information about the chemical bonding environment through small shifts in the core-level binding energies of the elements, known as chemical shifts. diva-portal.org

For this compound SAMs on gold, the S 2p core-level spectrum is a key diagnostic region. The binding energy of the S 2p3/2 peak for a thiol covalently bonded to a gold surface (a thiolate bond) is typically observed around 162.0 eV. oaepublish.comdiva-portal.org This is distinct from the binding energy of unbound thiols (S-H), which appears at higher energies, allowing for direct confirmation of the covalent attachment to the surface. diva-portal.org

Similarly, the N 1s core-level spectrum provides insight into the state of the terminal amino group. A primary amine (-NH2) typically shows a binding energy of around 399.0-399.5 eV. researchgate.net However, if the amine group becomes protonated (-NH3+), the binding energy shifts to a higher value, approximately 401.1-401.5 eV. researchgate.net This allows researchers to probe the surface's acid-base chemistry and its interaction with the environment.

| Element & Core Level | Functional Group/Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Sulfur (S 2p3/2) | Gold-Thiolate (Au-S-R) | ~162.0 | oaepublish.comdiva-portal.org |

| Sulfur (S 2p3/2) | Unbound Thiol (R-SH) | ~163.5 | diva-portal.org |

| Nitrogen (N 1s) | Free Amino Group (-NH2) | ~399.5 | researchgate.net |

| Nitrogen (N 1s) | Protonated Amino Group (-NH3+) | ~401.5 | researchgate.net |

In high-energy, or hard X-ray, photoelectron spectroscopy (HAXPES), the high kinetic energy of the emitted photoelectron can impart a recoil momentum to the source atom. fu-berlin.de This phenomenon, known as the photoelectron recoil effect, can cause a shift in the measured binding energy and a characteristic broadening of the spectral lines. researchgate.net While often negligible in conventional XPS, these effects become significant in HAXPES, especially for lighter elements like carbon and nitrogen. fu-berlin.de

Studies on molecules similar to this compound, such as 10-aminodecane-1-thiol, have shown that these recoil effects can be modeled and analyzed. fu-berlin.deresearchgate.net The analysis provides additional information about the vibrational states of the molecule and can even be used as a probe for molecular geometry when molecules are anchored to a surface in a SAM. fu-berlin.de The high target density of a SAM is advantageous for studying these effects, as it helps to overcome the low photoabsorption cross-sections associated with the HAXPES regime. fu-berlin.de

Probing Chemical Environments of Sulfur and Nitrogen in SAMs

Surface Plasmon Resonance (SPR) Spectroscopy for Real-Time Interaction Analysisdiva-portal.orgelettra.euaip.orgabo.fibmfwf.gv.atmdpi.com

Surface Plasmon Resonance is a label-free optical technique that monitors molecular interactions in real-time. mdpi.comnih.gov It measures changes in the refractive index at the interface between a thin metal film (usually gold) and a dielectric medium. mdpi.com When molecules bind to or dissociate from a surface functionalized with a specific receptor, the local refractive index changes, causing a shift in the SPR angle. biologymedjournal.com This shift is directly proportional to the mass of the bound molecules. bmfwf.gv.at

Surfaces modified with this compound are ideal for SPR-based biosensing. The terminal amino groups provide a versatile platform for the covalent immobilization of biomolecular ligands, such as antibodies, DNA strands, or enzymes, through standard coupling chemistries (e.g., NHS/EDC coupling). researchgate.netnih.gov

The sensitivity of an SPR biosensor is critically dependent on the architecture of the sensor chip, which includes the metal layer and the functionalizing thiol layer. nanoient.orgnanoient.org The thickness of the thiol layer must be carefully optimized to achieve maximum sensitivity. mdpi.comnih.gov A well-organized and densely packed SAM, such as that formed by this compound, passivates the gold surface, reduces non-specific binding, and presents the immobilized ligands in an accessible orientation for analyte binding. abo.fi

Numerical and experimental studies show that varying the thickness of both the metallic layer (e.g., silver or gold) and the overlying thiol layer can significantly impact sensor performance metrics like sensitivity, full width at half maximum (FWHM) of the SPR curve, and detection accuracy. mdpi.comnanoient.orgnanoient.org For instance, a hybrid configuration with an optimized thickness of a bimetallic layer (e.g., 15 nm of Ni over 40 nm of Ag) combined with a specific thickness of a thiol layer (e.g., 4 nm) can lead to a substantial increase in sensitivity. nanoient.orgnanoient.org This optimization is essential for developing highly sensitive biosensors capable of detecting low concentrations of analytes, which is critical for applications like early-stage disease diagnosis and viral detection. mdpi.commdpi.com

| Sensor Configuration (Metal/Thiol Thickness) | Analyte Concentration | Sensitivity (°/RIU) | SPR Angle Shift (Δθ°) | Reference |

|---|---|---|---|---|

| Ag (40nm) / Ni (15nm) / Thiol (4nm) | Not Specified | 321 | Not Specified | nanoient.orgnanoient.org |

| Ag (50nm) / Si3N4 (15nm) / Graphene (0.34nm) / Thiol-ssDNA (5nm) | 275 mM | 315.91 | Not Specified | mdpi.com |

| Ag (50nm) / Si3N4 (15nm) / Graphene (0.34nm) / Thiol-ssDNA (5nm) | 400 mM | Not Specified | 4.2 | mdpi.com |

| Ag (45nm) / Si3N4 (13nm) / MoS2 (2 layers) / Thiol-ssDNA (5nm) | 1.0 mM | 375.01 | Not Specified | mdpi.com |

Monitoring Biomolecular Binding Events on this compound Functionalized Surfaces

Quartz Crystal Microbalance (QCM) Studies of Mass Adsorption and Viscoelastic Properties

Quartz Crystal Microbalance (QCM) is a highly sensitive, surface-sensitive analytical technique capable of measuring minute mass changes on the surface of a quartz crystal sensor in real-time. bioforcenano.comnanoscience.com The core principle of QCM is based on the piezoelectric effect; the quartz crystal oscillates at a specific resonance frequency when an alternating voltage is applied. murraystate.edu When a thin film adsorbs onto the crystal's surface, the resonance frequency decreases. For thin, rigid films, this frequency change (Δf) is directly proportional to the adsorbed mass (Δm), a relationship described by the Sauerbrey equation. murraystate.edu

In addition to frequency, modern QCM instruments, particularly those with dissipation monitoring (QCM-D), also measure the energy dissipation (ΔD) of the oscillating crystal. nanoscience.com The dissipation factor provides information about the viscoelastic properties (i.e., the softness or rigidity) of the adsorbed layer. nanoscience.combiolinscientific.com A rigid, elastic layer causes a small change in dissipation, whereas a soft, viscous layer, which does not fully couple with the crystal's oscillation, leads to a significant increase in dissipation. biolinscientific.com This dual-parameter measurement is invaluable for studying the conformational changes, swelling, or cross-linking of molecular layers, such as those formed by this compound. nanoscience.combiolinscientific.com

The terminal amine group of a this compound self-assembled monolayer (SAM) provides a reactive site for the covalent immobilization of various biomolecules, such as proteins, antibodies, or DNA. mdpi.com QCM is an ideal tool for quantifying the efficiency of these immobilization steps. bioforcenano.com The process typically involves activating the surface amine groups to make them reactive towards functional groups on the biomolecule (e.g., carboxylic acids on proteins).

The immobilization process can be monitored in real-time by flowing a solution containing the biomolecule over the this compound modified QCM crystal. mdpi.com The binding of the biomolecules to the surface results in an increase in the adsorbed mass, which is detected as a decrease in the resonance frequency. nanoscience.com By monitoring the frequency shift until a stable signal is reached (saturation), the total mass of the immobilized biomolecule per unit area can be precisely calculated. bioforcenano.com This allows for the determination of surface coverage and the density of immobilized molecules.

The dissipation data collected simultaneously provides qualitative information about the structure of the immobilized layer. For instance, a densely packed, rigid monolayer of small proteins would result in a small ΔD, while a less dense layer of larger, more flexible proteins would produce a larger ΔD value.

Table 1: Hypothetical QCM Data for Biomolecule Immobilization on a this compound Surface

| Immobilization Step | Analyte | Change in Frequency (Δf) | Change in Dissipation (ΔD) | Calculated Adsorbed Mass |

| Step 1 | This compound | -25 Hz | 0.5 x 10⁻⁶ | 442 ng/cm² |

| Step 2 | Activation (e.g., with a crosslinker) | -5 Hz | 0.1 x 10⁻⁶ | 88 ng/cm² |

| Step 3 | Antibody (e.g., IgG) Immobilization | -60 Hz | 8.0 x 10⁻⁶ | 1062 ng/cm² |

| Step 4 | Antigen Binding | -30 Hz | 5.0 x 10⁻⁶ | 531 ng/cm² |

Note: Data is illustrative and actual values depend on specific experimental conditions.

QCM is a powerful tool for studying the in-situ formation and properties of polymer films on this compound modified surfaces. murraystate.edu It can be used to monitor both the adsorption of pre-formed polymers and the polymerization process itself initiated from the surface.

In layer-by-layer (LbL) deposition, oppositely charged polymers are sequentially adsorbed onto the substrate. biolinscientific.com A this compound SAM, which is typically protonated and positively charged at neutral pH, can serve as the initial layer for the adsorption of a negative polyelectrolyte. QCM-D can track each deposition step in real-time, with the frequency shift indicating the mass of each added polymer layer and the dissipation shift revealing the layer's viscoelasticity. biolinscientific.com The time-resolved data allows for the analysis of adsorption kinetics, layer thickness, and structural changes within the multilayer film as it is being built. biolinscientific.com

Furthermore, QCM can monitor surface-initiated polymerization. For instance, if an initiator is attached to the terminal amine groups of the thiol SAM, the subsequent introduction of monomers can lead to polymer chain growth directly from the surface. The QCM would detect a continuous decrease in frequency as the polymer chains grow, allowing for the real-time monitoring of polymerization kinetics. murraystate.edu The accompanying dissipation data would provide insight into the mechanical properties of the growing polymer brush, such as changes in its rigidity or hydration state. biolinscientific.com

Quantification of Biomolecular Immobilization on this compound Surfaces

Electrochemical Characterization of this compound Modified Electrodes

When this compound is assembled on a conductive electrode surface (e.g., gold), it alters the electrode-electrolyte interface, and these changes can be probed using electrochemical techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). nih.govsrce.hr These methods are highly sensitive to the formation, packing, and defectiveness of the SAM. mdpi.com

The characterization is typically performed in a solution containing a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple. nih.govmdpi.com The insulating alkyl chains of the this compound SAM act as a barrier, hindering the access of the redox probe to the electrode surface. nih.gov In CV, this blocking effect is observed as a significant decrease in the peak currents and an increase in the peak-to-peak separation of the redox couple compared to the bare electrode. researchgate.net

EIS is an even more powerful technique for quantifying the properties of the modified interface. srce.hrmdpi.com By applying a small sinusoidal voltage at various frequencies and measuring the current response, an impedance spectrum is generated. This data is often visualized in a Nyquist plot. For a bare gold electrode, the plot typically shows a small semicircle at high frequencies, indicating a low charge-transfer resistance (Rct). After modification with the this compound SAM, the Rct increases dramatically due to the insulating nature of the monolayer, resulting in a much larger semicircle in the Nyquist plot. researchgate.net The magnitude of the Rct is a direct measure of the quality and packing density of the SAM; a well-ordered, dense monolayer will exhibit a very high Rct.

Table 2: Typical Electrochemical Parameters for a Gold Electrode Before and After Modification with this compound

| Electrode State | Technique | Parameter | Typical Value | Interpretation |

| Bare Gold Electrode | EIS | Charge Transfer Resistance (Rct) | ~0.5 kΩ | Fast electron transfer for the redox probe. |

| Modified Electrode | EIS | Charge Transfer Resistance (Rct) | >200 kΩ | Significant blocking of electron transfer by the SAM. |

| Bare Gold Electrode | CV | Peak Current (Iₚ) | ~20 µA | Unhindered access of the redox probe to the electrode. |

| Modified Electrode | CV | Peak Current (Iₚ) | <1 µA | Insulating SAM blocks the redox probe from the surface. |

Note: Values are illustrative and depend on the specific redox probe, electrolyte, and quality of the SAM.

Scanning Probe Microscopy (SPM) for Surface Morphology and Topography

Scanning Probe Microscopy (SPM) encompasses a family of techniques that generate high-resolution, three-dimensional images of surfaces. unimelb.edu.au The most common SPM technique for characterizing organic monolayers like this compound on a substrate is Atomic Force Microscopy (AFM). unimelb.edu.auresearchgate.net

AFM does not require a conductive sample and operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nih.gov A laser beam is reflected off the back of the cantilever onto a photodiode detector. As the tip scans the surface, forces between the tip and the sample (e.g., van der Waals forces) cause the cantilever to deflect. unimelb.edu.au This deflection is detected by the laser system, and a feedback loop adjusts the height of the scanner to maintain a constant force, generating a precise topographical map of the surface. unimelb.edu.au

AFM imaging of a this compound modified surface can provide several key pieces of information:

Surface Coverage and Uniformity: AFM can visualize the extent to which the SAM covers the substrate, revealing the homogeneity of the monolayer.

Surface Roughness: By analyzing the height variations across the scanned area, the root-mean-square (RMS) roughness can be calculated. A well-formed SAM typically results in a very smooth surface with low RMS roughness.

Defects and Domains: AFM can identify imperfections in the monolayer, such as pinholes, cracks, or boundaries between different ordered domains of the thiol molecules.

Layer Thickness: By intentionally scratching the monolayer and imaging the edge of the scratch, the height difference between the substrate and the top of the SAM can be measured, providing a direct measurement of the monolayer's thickness.

Table 3: Illustrative AFM Surface Roughness Data

| Surface | Scan Area | RMS Roughness (Rq) |

| Bare Gold Substrate | 1 µm x 1 µm | ~0.5 nm |

| This compound on Gold | 1 µm x 1 µm | ~0.3 nm |

Note: Data is illustrative. A well-formed SAM often planarizes the underlying substrate, leading to a decrease in roughness.

Applications of 15 Aminopentadecane 1 Thiol in Biosensing and Bioconjugation

Aptamer Immobilization Strategies Utilizing 15-Aminopentadecane-1-thiol

Aptamers, which are single-stranded DNA or RNA molecules, are valued for their high specificity and affinity in binding to a wide range of targets. mdpi.comproquest.comopen.ac.uk Effective immobilization of these recognition elements onto a solid support is paramount for the creation of reliable and sensitive aptasensors. nih.gov

Covalent Linkage of Thiol-Modified Aptamers to Gold Surfaces

The strong affinity between sulfur and gold provides a robust and widely used method for attaching biomolecules to gold substrates. nih.govnih.govresearchgate.net Thiol-modified aptamers can be covalently linked to gold surfaces, a process that is fundamental to the fabrication of many electrochemical aptasensors. nih.gov This self-assembly process, based on thiol-gold chemistry, allows for the straightforward immobilization of aptamers. diva-portal.org While many studies utilize shorter-chain alkanethiols, the principles of covalent linkage are directly applicable to long-chain thiols like this compound. The thiol group at one end of the molecule forms a stable covalent bond with the gold surface, while the amine group at the other end is available for further functionalization or interaction.

The process often involves the reduction of a disulfide bond on the aptamer to expose the reactive thiol group, which can then bind to the gold surface. researchgate.net This direct attachment method is advantageous for creating a stable and reproducible sensor surface. nih.gov

Backfilling Approaches for Optimal Aptamer Orientation and Accessibility

Achieving the correct orientation and surface density of immobilized aptamers is crucial for their function. nih.govnih.gov A common issue is the non-specific adsorption of aptamers onto the surface, which can hinder their accessibility to the target molecule. nih.gov Backfilling, a technique where a second, shorter thiol-containing molecule is introduced after the initial aptamer immobilization, helps to address this. nih.govnih.gov

Integration with Nanomaterials for Enhanced Aptasensor Performance

The integration of nanomaterials into aptasensor design has been shown to significantly boost their sensitivity and performance. nih.govmdpi.comrsc.org Nanomaterials offer a large surface area for increased aptamer loading and can possess unique electronic and optical properties that enhance signal transduction. mdpi.comnih.govresearchgate.net

This compound can be instrumental in conjugating aptamers to various nanomaterials. For instance, its thiol group can anchor to gold nanoparticles, while its amine group can be used to attach the aptamer. nih.gov This covalent linkage ensures the stability of the aptamer-nanoparticle conjugate. nih.gov The resulting "aptasensors" exhibit improved performance characteristics, making them suitable for a wide range of diagnostic and therapeutic applications. nih.govmdpi.com

Deoxyribonucleic Acid (DNA) Immobilization Protocols via this compound

The immobilization of DNA probes onto various substrates is a cornerstone of many biotechnological applications, including DNA microarrays and biosensors. nih.gov

Direct Immobilization of Thiolated DNA on Gold and Polymeric Substrates

Similar to aptamers, thiolated DNA can be directly immobilized on gold surfaces through the formation of a strong gold-thiol bond. nih.govresearchgate.netdiva-portal.org This method allows for the creation of dense and stable DNA monolayers. nih.gov The use of a long-chain linker like this compound can provide sufficient spacing between the DNA and the substrate, which can be crucial for subsequent hybridization events.

Furthermore, research has demonstrated the one-step immobilization of aminated and thiolated DNA onto poly(methylmethacrylate) (B3431434) (PMMA) substrates. rsc.orgresearchgate.net This process establishes a covalent bond between the terminal amine or thiol group of the DNA and the PMMA surface. rsc.orgresearchgate.net This indicates that this compound, with its dual functionality, could potentially be used to immobilize DNA on both gold and polymeric surfaces, offering flexibility in biosensor design. This direct covalent attachment is advantageous due to its simplicity and the stability of the resulting bond, which can withstand repeated heat cycling. rsc.orgresearchgate.net

Control of DNA Probe Orientation on Modified Surfaces

Controlling the orientation of immobilized DNA probes is critical for maximizing hybridization efficiency and, consequently, the sensitivity of a DNA biosensor. researchgate.netrsc.orgresearchgate.net When DNA is immobilized via a terminal thiol group, such as the one present in this compound, it promotes a more uniform and upright orientation of the DNA strands on the surface. researchgate.netrsc.orgresearchgate.net

This controlled orientation ensures that the DNA probes are readily accessible for hybridization with their complementary target sequences. researchgate.net The use of a long-chain linker like this compound can further enhance this accessibility by extending the probe away from the substrate surface, minimizing steric hindrance. diva-portal.org

Below is a table summarizing the key applications and findings related to the use of thiol-containing compounds in biomolecule immobilization.

| Application Area | Biomolecule | Substrate | Key Findings | References |

| Aptasensor Development | Thiol-modified Aptamer | Gold | Covalent linkage via Au-S bond is a standard and effective immobilization method. | nih.gov |

| Aptasensor Optimization | Thiol-modified Aptamer | Gold | Backfilling with shorter alkanethiols improves aptamer orientation and accessibility. | nih.gov |

| Enhanced Aptasensing | Thiol-modified Aptamer | Nanomaterials | Integration with nanomaterials increases surface area and enhances sensitivity. | mdpi.comnih.gov |

| DNA Microarrays | Thiolated DNA | Gold, PMMA | Direct covalent immobilization creates stable and dense DNA layers. | nih.govnih.govrsc.orgresearchgate.net |

| DNA Biosensors | Thiolated DNA | Gold | Terminal thiol modification leads to controlled probe orientation and improved hybridization. | researchgate.netrsc.orgresearchgate.net |

Protein and Enzyme Immobilization Using this compound

The immobilization of proteins and enzymes onto solid supports is a critical process in the development of biocatalysts, biosensors, and affinity chromatography systems. The bifunctional nature of this compound, featuring a terminal thiol (-SH) group and a terminal amino (-NH2) group separated by a long 15-carbon chain, makes it a valuable linker molecule for these applications. The thiol group can form a strong covalent bond with specific surfaces or supports, while the amino group can be used to attach proteins or enzymes.

Covalent Enzyme Attachment to Thiol-Activated Supports

Covalent immobilization provides a stable attachment of enzymes, often enhancing their operational stability compared to physical adsorption. mdpi.com The use of thiol-activated supports is a prominent strategy for achieving this, particularly for enzymes that possess accessible thiol groups from cysteine residues.

The immobilization process can involve the formation of a disulfide bond (-S-S-) between a thiol group on the enzyme and a thiol-reactive group on the support. nih.gov This approach is advantageous because the disulfide linkage is reversible. The bound enzyme can be released under mild conditions by adding an excess of a low-molecular-weight thiol compound, such as dithiothreitol (B142953) (DTT). nih.gov This reversibility allows for the reuse of the support material after the enzyme has become inactive, which is a significant consideration for large-scale industrial processes where support costs can be high. nih.gov

Supports can be activated with various thiol-reactive moieties, such as disulfide oxides (thiosulfinate or thiolsulfonate groups), which readily react with the thiol groups of enzymes. nih.gov The immobilization of enzymes via multipoint covalent attachment can also lead to a rigidification of the protein's structure, which often results in increased thermal and operational stability. mdpi.comhugendubel.info However, care must be taken as the active site of an enzyme may contain a critical thiol group, as seen in cysteine proteases like ficin, which could lead to inactivation upon immobilization. mdpi.com In such cases, a protection-deprotection strategy for the active site cysteine may be necessary. mdpi.com

Site-Specific Modification of Proteins via Thiol Chemistry

The ability to attach a molecule to a specific site on a protein is crucial for preserving its biological activity and creating well-defined bioconjugates. Thiol chemistry offers a high degree of selectivity for protein modification. nih.gov Sulfhydryl groups from cysteine residues are significantly less abundant in most proteins than other reactive groups like primary amines (found in lysine (B10760008) residues and the N-terminus). thermofisher.com This relative scarcity allows for a more precise and targeted conjugation. thermofisher.com

Maleimide-thiol chemistry is a widely used method for achieving site-specific protein modification. nih.govrsc.org The maleimide (B117702) group reacts specifically with a sulfhydryl group to form a stable thioether bond. thermofisher.comnih.gov This technique is central to the creation of advanced bioconjugates, including antibody-drug conjugates (ADCs) for cancer therapy. nih.govnih.gov In cases where a native protein lacks a conveniently located cysteine, genetic engineering techniques can be employed to introduce a cysteine residue at a desired position. researchgate.net This allows for precise control over the point of attachment, ensuring that the modification does not interfere with the protein's active or binding sites. thermofisher.comresearchgate.net This combination of site-directed mutagenesis and thiol-specific chemistry enables the creation of highly defined and functional protein conjugates. researchgate.net

Functionalization of Nanoparticles with this compound

The unique properties of nanoparticles have made them central to advancements in diagnostics, drug delivery, and sensing. Surface functionalization is key to harnessing their potential, and long-chain aminothiols like this compound are ideal for this purpose, providing both a stable anchor and a reactive group for further conjugation. frontiersin.orgmdpi.com

Gold Nanoparticle Surface Modification and Stabilization

Gold nanoparticles (AuNPs) are widely used due to their unique optical and electronic properties and their ease of functionalization. nih.gov The surface of AuNPs has a very strong affinity for sulfur, leading to the spontaneous formation of a stable gold-thiolate (Au-S) bond when exposed to thiol-containing molecules. biomedres.usfrontiersin.org This principle is the foundation for modifying AuNPs with molecules like this compound.

When AuNPs are synthesized, they are often stabilized by a negative charge, for instance from citrate (B86180) ions. Modifying the surface with an aminothiol (B82208) replaces these stabilizers. openbiotechnologyjournal.com The thiol end of this compound binds securely to the gold surface, forming a self-assembled monolayer (SAM) that prevents the nanoparticles from aggregating and precipitating out of solution. nih.govopenbiotechnologyjournal.com The terminal amino groups of the monolayer then coat the nanoparticle surface, altering its properties. This can, for example, switch the surface charge of the AuNPs from negative to positive. openbiotechnologyjournal.com These cationic nanoparticles have been shown to effectively promote gene transfection, as the positive charge facilitates interaction with negatively charged DNA. openbiotechnologyjournal.com The terminal amine also serves as a versatile chemical handle for the covalent attachment of a wide variety of other molecules, such as drugs, proteins, or DNA, for targeted delivery and biosensing applications. mdpi.comnih.gov

Impact of Thiol Chain Length on Nanoparticle Properties and Applications

The length of the alkyl chain in the thiol ligand used to functionalize nanoparticles has a demonstrable effect on the resulting properties and behavior of the nanomaterial. acs.orgbibliotekanauki.placs.org The 15-carbon chain of this compound places it in the category of long-chain thiols, whose properties are distinct from their shorter-chain counterparts.

Studies comparing a series of alkylthiols have shown that longer chains enhance the colloidal stability of AuNPs. acs.org The extended alkyl chains increase the distance between the gold cores of adjacent nanoparticles, which reduces the van der Waals forces of attraction between them. acs.org This increased separation helps prevent aggregation. For example, research has shown that AuNPs coated with octanethiol (C8) tend to aggregate into superlattices and precipitate, whereas particles coated with the longer hexadecanethiol (C16) remain well-dispersated in solution. acs.org The table below summarizes findings on how chain length affects the aggregation behavior of AuNPs at room temperature.

| Thiol Ligand | Chain Length | Observed Behavior at Room Temperature | Reference |

|---|---|---|---|

| Octanethiol | C8 | Aggregates into 3D superlattices and precipitates | acs.org |

| Decanethiol | C10 | Forms precipitated 3D superlattices along with separate particles | acs.org |

| Dodecanethiol | C12 | Forms precipitated 3D superlattices along with separate particles | acs.org |

| Hexadecanethiol | C16 | Particles remain well-separated and stable in solution | acs.org |

Interestingly, while chain length is critical for physical stability, its effect on some biological applications may be less pronounced. One study on gene transfection using cationic AuNPs modified with aminothiols of different lengths (C2, C8, and C11) found no evident effect of the alkyl group length on transfection efficiency. openbiotechnologyjournal.com

Development of Advanced Biosensor Architectures

A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a measurable signal. jcu.cznih.gov The development of advanced biosensor architectures increasingly relies on nanomaterials and sophisticated surface chemistry, where bifunctional molecules like this compound play a pivotal role.

The fundamental structure of many modern biosensors involves the immobilization of a biorecognition molecule (like an enzyme, antibody, or DNA probe) onto a transducer surface. nih.gov The long-chain bifunctional nature of this compound is perfectly suited for constructing these layered architectures. The thiol group allows for robust anchoring to transducer materials, especially gold electrodes or gold nanoparticles, through the formation of a stable self-assembled monolayer (SAM). preprints.org This creates an organized and reliable interface. The terminal amino group, extending away from the surface at the end of the long alkyl chain, provides a readily available attachment point for the specific biorecognition element. mdpi.com

This molecular assembly strategy is critical in various biosensor platforms, such as Field-Effect Transistor (FET) based biosensors. preprints.orgmdpi.com In a FET biosensor, the binding of a target analyte to the biorecognition molecule on the gate surface alters the local electric field, which can be detected as a change in current. mdpi.com The functionalization of the gate surface, often with gold, followed by modification with a thiol linker is a common method to attach the necessary probes. preprints.orgmdpi.com The use of well-defined linkers ensures that the sensing molecules are oriented correctly and that non-specific binding is minimized, leading to biosensors with high sensitivity and selectivity. nih.govmdpi.com

Electrochemical Biosensors Employing this compound Modified Electrodes

Electrochemical biosensors detect biological molecules by converting a biorecognition event into a measurable electrical signal, such as current, potential, or impedance. The performance of these sensors is critically dependent on the interface between the biological element and the electrode transducer. This compound is instrumental in creating a well-defined and functional interface on gold electrodes.

The process begins with the spontaneous formation of a self-assembled monolayer (SAM) on the gold electrode surface. The thiol group of this compound chemisorbs onto the gold, creating a strong, covalent Au-S bond. nih.gov The long 15-carbon alkyl chains align due to van der Waals forces, forming a densely packed, organized monolayer. nih.govelectrochemsci.org This organized structure serves two primary purposes: it provides a stable platform for subsequent modifications and acts as a barrier to prevent non-specific adsorption of interfering molecules from the sample matrix. electrochemsci.org

Once the SAM is formed, the exposed terminal amine groups are available for the covalent immobilization of bioreceptors. Using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), the primary amines can form stable amide bonds with carboxyl groups on proteins or modified nucleic acids. mdpi.com This oriented immobilization ensures that the active sites of the bioreceptors are accessible for binding with the target analyte, which is a key factor in sensor sensitivity and specificity. abechem.com The long alkyl chain of this compound helps to distance the bioreceptor from the electrode surface, which can be advantageous in reducing steric hindrance and maintaining the biological activity of the immobilized molecule. nih.gov While long chains can sometimes impede electron transfer, the ordered nature of the SAM can still permit efficient electrochemical signaling. nih.gov

| Feature | Role of this compound | Benefit in Electrochemical Biosensing |

| Thiol Group (-SH) | Forms strong, stable covalent bonds with gold electrode surfaces. nih.gov | Anchors the monolayer securely to the transducer. |

| Long Alkyl Chain (C15) | Promotes the formation of a well-ordered, densely packed SAM. electrochemsci.org | Enhances stability and minimizes non-specific binding. electrochemsci.orgnih.gov |

| Amine Group (-NH2) | Provides a reactive site for covalent attachment of bioreceptors. mdpi.com | Allows for controlled and oriented immobilization of biomolecules. abechem.com |

Optical Biosensors Leveraging Thiol-Functionalized Plasmonic Surfaces

Optical biosensors, particularly those based on surface plasmon resonance (SPR), rely on changes in the refractive index at the surface of a metal film (typically gold) to detect biomolecular interactions. semanticscholar.org this compound plays a crucial role in preparing the sensor surface for specific and sensitive detection.

In SPR biosensing, a thin gold film is functionalized to capture a target analyte. The formation of a SAM with this compound provides an ideal foundation for this functionalization. nih.gov The thiol group ensures robust attachment to the gold surface, while the long alkyl chain creates an ordered layer that extends into the sensing medium. researchgate.net This well-defined layer provides a controlled environment for the subsequent attachment of biorecognition molecules to the terminal amine groups.

The length of the alkyl chain is a critical parameter. A long chain, such as the 15-carbon backbone of this compound, helps to elevate the bioreceptor away from the gold surface. This separation minimizes potential quenching effects and steric hindrance, allowing the biomolecule to maintain its native conformation and activity, which is essential for effective analyte binding. nih.gov The resulting change in mass and refractive index upon analyte binding is then detected as a shift in the SPR angle, providing a real-time, label-free measurement of the interaction. mdpi.com The use of gold nanoparticles functionalized with long-chain aminothiols can further amplify the SPR signal, significantly enhancing the sensitivity of the assay. unilim.frnih.gov

| Transduction Method | Role of this compound SAM | Impact on Performance |

| Surface Plasmon Resonance (SPR) | Forms a stable, ordered monolayer for bioreceptor immobilization. nih.gov | Ensures reproducible surface chemistry and enhances sensitivity by controlling the sensing interface. semanticscholar.orgmdpi.com |

| Localized SPR (LSPR) | Functionalizes gold nanoparticles for signal amplification. unilim.fr | Increases signal response, leading to lower limits of detection. researchgate.net |

Mass-Sensitive Biosensors with QCM Transducers for Biomolecular Detection

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that measures changes in the resonance frequency of a quartz crystal oscillator. ptglab.com When mass is added to or removed from the crystal's surface, the frequency changes proportionally, allowing for the label-free detection of biomolecular binding events. nanoscience.com

For QCM biosensors, the gold-coated quartz crystal must be functionalized with a bioreceptor to specifically capture the target analyte. myu-group.co.jp this compound is an excellent candidate for creating the foundational SAM on the gold surface. The thiol group provides a strong anchor to the gold electrode of the QCM crystal. mdpi.com The long C15 chain contributes to a stable and well-organized monolayer, which is crucial for the stability of the baseline frequency of the QCM. rsc.org A stable baseline is essential for detecting minute mass changes with high sensitivity. bionavis.com

The terminal amine groups of the this compound SAM serve as attachment points for bioreceptors like antibodies or DNA probes. mdpi.com The covalent linkage ensures that the bioreceptors are not washed away during the experiment. The length of the aminothiol linker is important; it positions the biorecognition event away from the surface, ensuring that the entire mass of the binding complex contributes to the frequency change, thereby maximizing the sensor's response. nih.gov The combination of a stable immobilization layer and specific biomolecular recognition enables QCM systems to detect a wide range of analytes, from proteins to whole cells, with high sensitivity. nih.govmdpi.com

| Parameter Measured | Function of this compound | Resulting Advantage |

| Frequency Change (Δf) | Provides a stable, robust platform for immobilizing bioreceptors. mdpi.com | Ensures that frequency shifts are due to specific binding, not monolayer instability, leading to high sensitivity. nanoscience.com |

| Dissipation Change (ΔD) | Creates a well-defined viscoelastic layer. | Allows for the characterization of the structural properties of the bound biomolecular layer. bionavis.com |

Strategies for Enhanced Sensitivity and Specificity in Biosensing

Achieving high sensitivity and specificity is the ultimate goal in biosensor development. mdpi.com this compound contributes to several key strategies for reaching this goal. The formation of a high-quality SAM is, in itself, a primary strategy for enhancing sensor performance.

Minimizing Non-Specific Binding: The well-ordered and densely packed monolayer formed by long-chain aminothiols like this compound is inherently resistant to the non-specific adsorption of proteins and other molecules from complex samples like blood serum. electrochemsci.orgnih.gov This "antifouling" property is crucial for reducing background noise and improving the signal-to-noise ratio, which directly translates to higher sensitivity and specificity. mdpi.com

Controlled Bioreceptor Orientation: The terminal amine group allows for the covalent and directional attachment of bioreceptors. mdpi.com This controlled orientation ensures that the binding sites of the biomolecules are exposed to the sample, maximizing the efficiency of analyte capture and, consequently, the sensor's response. abechem.com

Integration with Nanomaterials: To further amplify the signal and enhance sensitivity, surfaces functionalized with this compound can be integrated with nanomaterials. nih.gov For instance, gold nanoparticles can be linked to the SAM, providing an increased surface area for bioreceptor immobilization or acting as catalytic labels in electrochemical sensors or as signal enhancers in optical sensors. nih.govnih.gov This combination of a stable SAM and the unique properties of nanomaterials can lower detection limits by several orders of magnitude. biorxiv.org

| Strategy | Contribution of this compound | Outcome |

| Antifouling Surfaces | Forms a densely packed, ordered SAM that resists protein adsorption. electrochemsci.orgnih.gov | Reduced background noise, enhanced signal-to-noise ratio, and improved specificity. mdpi.com |

| Optimized Bioreceptor Density | The long alkyl chain acts as a spacer, preventing steric hindrance between adjacent immobilized biomolecules. nih.gov | Increased binding efficiency and higher sensor sensitivity. |

| Signal Amplification | Provides a stable platform for attaching nanomaterials (e.g., gold nanoparticles). nih.gov | Significant signal enhancement and lower limits of detection. nih.govbiorxiv.org |

15 Aminopentadecane 1 Thiol in Organic Electronic Devices and Interface Engineering

Modification of Organic Semiconductor-Electrode Interfaces

The introduction of a self-assembled monolayer (SAM) of molecules like 15-Aminopentadecane-1-thiol at the electrode-semiconductor interface is a powerful strategy for modifying its properties. rsc.org The thiol (-SH) group of this compound can form a strong chemical bond with noble metal electrodes such as gold (Au), silver (Ag), and platinum (Pt), leading to the spontaneous formation of a highly ordered molecular layer on the electrode surface. diva-portal.orgwikipedia.org This process of self-assembly is a versatile and effective method for surface functionalization in organic electronics. rsc.org

Studies on similar amino-terminated alkanethiols have shown that they form compact layers with the amine headgroup interacting directly with the electrode surface. uba.ar The hydrocarbon backbone of these molecules is typically tilted with respect to the surface normal to maximize lateral van der Waals interactions. uba.ar For long-chain aminothiols, these intermolecular interactions are the primary driving force for self-assembly, leading to a high degree of order within the SAM. nih.gov

Role of Self-Assembled Monolayers in Tuning Work Functions and Charge Injection

A key function of SAMs in organic electronic devices is their ability to tune the work function of the electrode. The work function is the minimum energy required to remove an electron from the surface of a material, and its alignment with the energy levels of the organic semiconductor (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) determines the energy barrier for charge injection. nih.govresearchgate.net By choosing appropriate SAM molecules, this energy barrier can be minimized, leading to more efficient charge injection.

The formation of a SAM introduces a dipole moment at the interface, which modifies the effective work function of the electrode. acs.org This dipole is a result of the bond formation between the thiol and the metal, as well as the intrinsic dipole moment of the molecule itself. For alkanethiols, the bond dipole at the gold-sulfur interface is relatively small. acs.org The major contribution to the work function shift comes from the molecular dipole of the SAM-forming molecule.

In the case of this compound, the terminal amino group plays a crucial role. Amine groups are electron-donating and tend to create a surface dipole that decreases the work function of the metal. rsc.orgrsc.org For instance, studies on amine-terminated alkanethiols on gold have shown a significant decrease in the work function, on the order of -1.2 to -1.3 eV. uba.ar This reduction in the work function can facilitate electron injection from the electrode into the LUMO of an n-type organic semiconductor or reduce the barrier for hole injection from a high work function electrode into the HOMO of a p-type semiconductor.

Conversely, electron-withdrawing terminal groups, such as fluorine, can increase the work function. acs.org The ability to tune the work function by simply changing the terminal group of the alkanethiol is a powerful tool for optimizing device performance.

The following table summarizes the effect of different terminal groups on the work function of gold, as reported in the literature for various alkanethiols.

| Terminal Group | Change in Work Function (ΔΦ) on Gold | Reference |

| -CH3 | Decrease | acs.org |

| -NH2 | Decrease (e.g., -1.2 eV for dodecylamine) | uba.ar |

| -COOH | Increase | rsc.org |

| -CF3 | Increase | acs.org |

This table provides illustrative data from analogous compounds to infer the potential behavior of this compound.

Efficient charge injection is not solely dependent on the work function. The organization and electronic properties of the SAM itself are also important. A well-ordered SAM with a long alkyl chain, like that of this compound, can act as a tunneling barrier. While a very thick barrier can impede charge injection, a well-structured monolayer can also prevent direct contact between the metal and the organic semiconductor, which can lead to quenching of excitons and other undesirable effects. researchgate.net

Strategies for Manipulating Electronic Properties at Organic Interfaces

The use of bifunctional molecules like this compound in SAMs offers multiple strategies for manipulating the electronic properties at organic interfaces.

One strategy is the use of mixed or binary SAMs. By co-depositing two different thiols with different terminal groups, the surface properties and the work function can be continuously tuned. For example, mixing an amine-terminated thiol with a carboxylic acid-terminated thiol allows for a linear tuning of the work function between the values obtained for the pure SAMs of each component. rsc.org This approach provides fine control over the interfacial energy level alignment.

Another strategy involves leveraging the reactivity of the terminal functional group. The amino group of this compound can be further functionalized. For example, it can be protonated or can participate in hydrogen bonding with the overlying organic semiconductor. This interaction can influence the growth mode and morphology of the semiconductor film, leading to improved charge transport characteristics. postech.ac.kr

Furthermore, the choice of the electrode material itself is a critical parameter. While gold is a common choice due to its stability and the well-understood chemistry of thiol-gold SAMs, other metals like silver are also used. Current time information in Nyong-et-Kellé, CM. The nature of the metal-thiol bond and the resulting interface dipole can vary between different metals, offering another avenue for tuning the electronic properties. acs.org For instance, the silver-thiolate bond is thought to have a more polar character than the gold-thiolate bond. acs.org

The following table outlines various strategies for manipulating electronic properties at organic interfaces using functionalized alkanethiol SAMs.

| Strategy | Description | Expected Outcome |

| Varying Terminal Functional Groups | Using alkanethiols with different electron-donating or electron-withdrawing terminal groups (e.g., -NH2, -COOH, -CF3). | Systematic tuning of the electrode work function. acs.orgrsc.org |

| Mixed SAMs | Co-deposition of two or more different alkanethiols to create a mixed monolayer with a tunable surface composition. | Fine control over the work function and surface energy. rsc.org |

| Chain Length Variation | Altering the length of the alkyl chain of the alkanethiol. | Affects SAM ordering, thickness, and tunneling resistance. nih.govresearchgate.net |

| Substrate Selection | Utilizing different metal electrodes (e.g., Au, Ag, Pt). | Changes the metal-thiol bond dipole and overall work function shift. acs.org |

| Post-Deposition Modification | Chemical modification of the terminal functional groups of the SAM after its formation. | Introduces new functionalities and allows for dynamic control of interface properties. |

This table summarizes general strategies that would be applicable to a molecule like this compound based on existing research.

Theoretical and Computational Investigations of 15 Aminopentadecane 1 Thiol Systems

Molecular Dynamics Simulations of SAM Formation and Structure

Molecular dynamics (MD) simulations are a cornerstone for investigating the dynamic processes of SAM formation and the resulting equilibrium structures. These simulations model the system's evolution over time by solving Newton's equations of motion for each atom, providing a detailed picture of molecular behavior.

The formation of alkanethiol SAMs on a gold surface is a multi-stage process. Initially, thiol molecules from a solution or vapor phase physisorb onto the substrate, often lying flat in a disordered state. Over time, as more molecules adsorb, they begin to stand up to accommodate higher surface coverage, driven by the strong sulfur-gold interaction and intermolecular van der Waals forces between the alkyl chains. This process leads to the formation of ordered domains. For long-chain aminothiols like 15-aminopentadecane-1-thiol, the van der Waals interactions between the fifteen-carbon chains are significant and drive the system towards a high degree of organization. nih.gov

MD simulations have shown that the final structure of the SAM is a delicate balance of several interactions: the chemisorption of the thiol headgroup onto the gold surface, the van der Waals interactions between the alkyl chains, and the interactions of the terminal amino groups. uni-halle.de The presence of the terminal amino group introduces the possibility of hydrogen bonding between adjacent molecules, which can further influence the packing and orientation of the chains within the monolayer. conicet.gov.ar

Simulations of alkanethiol SAMs have revealed that the alkyl chains are typically tilted with respect to the surface normal to optimize packing density. pnas.org The tilt angle is dependent on factors such as chain length and temperature. For long-chain thiols, a more crystalline, well-ordered structure is generally observed. nih.gov Studies on functionalized alkanethiols have shown that the nature of the terminal group can affect the degree of order within the SAM. pnas.org

| Parameter | Description | Typical Findings |

|---|---|---|

| Alkyl Chain Length | The number of carbon atoms in the alkyl chain. | Longer chains lead to more ordered and stable SAMs due to increased van der Waals interactions. nih.gov |

| Terminal Group | The functional group at the end of the alkyl chain (e.g., -NH2). | Amino groups can form intermolecular hydrogen bonds, influencing the packing and orientation of the molecules. conicet.gov.ar |

| Surface Coverage | The density of molecules on the substrate surface. | Higher coverage drives the transition from a "lying down" to a "standing up" phase. |

| Temperature | The temperature of the system. | Higher temperatures can introduce more disorder (gauche defects) into the alkyl chains. conicet.gov.ar |

Quantum Chemical Calculations of Thiol-Surface Interactions and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the nature of the chemical bond between the thiol headgroup and the metal surface, as well as the electronic properties of the monolayer. nih.govdntb.gov.ua

The interaction between the sulfur atom of the thiol and the gold surface is a strong chemisorption process. DFT calculations have been employed to determine the most favorable adsorption sites on the Au(111) surface, with the hollow site often being identified as the most stable. acs.org These calculations also provide insights into the energetics of the S-H bond cleavage that occurs upon adsorption.

Furthermore, quantum chemical calculations can elucidate the electronic structure of the functionalized surface. The adsorption of the aminothiol (B82208) monolayer modifies the electronic properties of the gold substrate. These calculations can determine the density of states (DOS) and the alignment of the molecular orbitals (HOMO and LUMO) with respect to the Fermi level of the metal. This information is crucial for applications in molecular electronics.

| Property | Computational Finding | Significance |

|---|---|---|

| Adsorption Site | The hollow site on the Au(111) surface is often the most energetically favorable for thiol adsorption. acs.org | Determines the geometric arrangement of the molecules on the surface. |

| Adsorption Energy | Increases with chain length due to enhanced van der Waals interactions between the alkyl chains. researchgate.net | Indicates greater stability for longer-chain thiol SAMs. |

| Thiol-Gold Bond | A strong covalent-like bond is formed between the sulfur and gold atoms. | This strong bond is the basis for the formation of stable SAMs. |

| Electronic Structure | The HOMO-LUMO gap and the alignment of these orbitals relative to the metal's Fermi level are determined by the molecule and the interface. | Crucial for understanding charge transport properties at the molecular level. |

Modeling Interface Dipoles and Energy Level Alignment at Functionalized Interfaces

The formation of a SAM on a metal surface creates an interface dipole, which is a layer of electrostatic potential at the junction of the two materials. This dipole can significantly alter the work function of the metal, which is the minimum energy required to remove an electron from the surface. The ability to tune the work function is a key advantage of using SAMs in electronic devices.

Computational models, often based on DFT, are used to investigate the origin and magnitude of this interface dipole. The dipole arises from a combination of factors: charge rearrangement upon the formation of the thiol-gold bond, the intrinsic dipole moment of the molecule itself, and the collective electrostatic effects of the packed monolayer. mdpi.com

The energy level alignment at the interface, which describes the relative positions of the molecular orbitals and the metal's Fermi level, is directly affected by the interface dipole. A change in the work function corresponds to a shift in the vacuum level, which in turn shifts the molecular energy levels. This alignment is critical for controlling charge injection and transport across the metal-molecule interface in organic electronic devices. mdpi.com

| Factor | Influence on Interface Dipole | Effect on Work Function |

|---|---|---|

| Thiol-Gold Bond | Charge transfer and bond polarization at the S-Au interface create a dipole component. mdpi.com | Contributes to the overall shift in work function. |

| Alkyl Chain | The collective dipole of the C-H bonds in the tilted alkyl chains can have a small contribution. | Generally a minor effect compared to the head and tail groups. |

| Amino Terminal Group | The intrinsic dipole of the -NH2 group and its orientation significantly contribute to the interface dipole. uba.ar | Typically leads to a decrease in the work function of gold. uba.ar |

| Monolayer Packing and Order | The collective electrostatic field from the array of molecular dipoles enhances the overall effect. mdpi.com | A well-ordered monolayer results in a more uniform and predictable shift in work function. |

Conclusion and Future Directions in 15 Aminopentadecane 1 Thiol Research

Current Impact on Surface Chemistry and Biointerface Engineering

The primary impact of molecules like 15-aminopentadecane-1-thiol lies in their ability to form self-assembled monolayers on noble metal surfaces, most notably gold. researchgate.net The thiol (-SH) group exhibits a strong affinity for gold, leading to the spontaneous formation of a covalent gold-sulfur bond and a densely packed molecular layer. researchgate.netnih.gov The long alkane chain contributes to the stability of this layer through van der Waals forces between adjacent molecules. researchgate.net